1,4-Dihydroxynaphthalene
Overview
Description
1,4-Dihydroxynaphthalene, also known as 1,4-Naphthalenediol or p-Naphthohydroquinone, is frequently used in organic synthesis as a reagent . It is particularly used in the synthesis of a pH-independent and cell-permeant fluorescent dye, a hydroxyl regioisomeric 3’‘,4’'-benzorhodol, which can be used as a fluorescent chemosensor and biomarker for biological applications .
Synthesis Analysis
1,4-Dihydroxynaphthalene can be synthesized by the reduction of 1,4-naphthoquinone with sodium dithionite, or by the hydrolysis of 4-amino-1-naphthol with 20% sulfuric acid .
Molecular Structure Analysis
The molecular formula of 1,4-Dihydroxynaphthalene is C10H8O2, and it has a molecular weight of 160.17 . The SMILES string representation is Oc1ccc(O)c2ccccc12 .
Chemical Reactions Analysis
1,4-Dihydroxynaphthalene undergoes oxidation to give 1,4-naphthoquinone; amination to give 4-amino-1-naphthol; and methylation (MeOH – HCl) to give 4-methoxy-1-naphthol .
Physical And Chemical Properties Analysis
1,4-Dihydroxynaphthalene appears as a brown to greyish powder . It has a melting point of 191-192 °C (dec.) .
Scientific Research Applications
Unique Hydrogen-Bonded Peri-Hydroxylation Pattern: Among the dihydroxynaphthalene series, 1,8-DHN stands out as the best-performing antioxidant platform. Its specific hydrogen-bonded peri-hydroxylation pattern contributes to a rapid hydrogen atom transfer process .
α-Substitution vs. β-Substitution: Comparative analysis reveals that DHNs with an α-substitution pattern (such as 1,8- and 1,6-DHN) exhibit higher antioxidant power than those with a β-substitution pattern (such as 2,6- and 2,7-DHN). This distinction is crucial for understanding their antioxidant properties .
Intermediate Naphthoxyl Radicals: DFT calculations and characterization of oligomer intermediates formed during oxidative polymerization shed light on the generation and fate of naphthoxyl radicals. These radicals play a pivotal role in determining DHNs’ antioxidant activity .
Fluorescence Probes and Imaging
Naphthalene derivatives, including 1,4-dihydroxynaphthalene, serve as efficient fluorescence probes for detecting and imaging purposes. Their unique properties make them valuable in various applications:
Hydrophobic Sensing: Due to their hydrophobic nature, naphthalene-based fluorescence probes exhibit excellent sensing and selectivity properties toward anions, cations, and target biomolecules. Their rigid planar structure and large π-electron conjugation contribute to high quantum yield and photostability .
Organic Electronic Appliances: Naphthalene derivatives, especially those with conjugated frameworks, are promising candidates for constructing organic electronic devices. Their strong fluorescence, electroactivity, and photostability make them useful in this context .
Biotechnology and DNA Interaction
1,4-Dihydroxynaphthalene finds applications in biotechnology and DNA-related studies:
- Fluorescent Chemosensor : Naphthalene, with its high fluorescent lifetime and quantum yield, acts as both a donor and an acceptor. It is suitable for detecting DNA interactions and other biomolecular processes .
Organic Electronics
Naphthalene derivatives, including 1,4-dihydroxynaphthalene, contribute to the development of organic field-effect transistors (OFETs). Their high mobility speeds, low cost, and compatibility with flexible substrates make them attractive for electronic applications .
Safety and Hazards
1,4-Dihydroxynaphthalene is considered hazardous. It is harmful if swallowed, causes skin irritation, and serious eye damage . It is also harmful to aquatic life with long-lasting effects . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
naphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILLCXFKWDRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060350 | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroxynaphthalene | |
CAS RN |
571-60-8 | |
Record name | 1,4-Naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-NAPHTHALENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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